molecular formula C10H8ClN3OS B14178654 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 196934-81-3

4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B14178654
CAS No.: 196934-81-3
M. Wt: 253.71 g/mol
InChI Key: MXKIMKIUPZYRLD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can be compared with other thiadiazole derivatives:

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of new molecules with potential therapeutic and industrial applications.

Properties

CAS No.

196934-81-3

Molecular Formula

C10H8ClN3OS

Molecular Weight

253.71 g/mol

IUPAC Name

4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C10H8ClN3OS/c1-6-13-14-10(16-6)12-9(15)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,12,14,15)

InChI Key

MXKIMKIUPZYRLD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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